2-Fluoro-4,6-dimethylbenzaldehyde
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Overview
Description
2-Fluoro-4,6-dimethylbenzaldehyde: is an aromatic aldehyde with the molecular formula C9H9FO . It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoro-4,6-dimethylbenzaldehyde involves the formylation of 2-fluoro-4,6-dimethylbenzene . This can be achieved through the Vilsmeier-Haack reaction , where the aromatic compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction, with careful control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Fluoro-4,6-dimethylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as or .
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-Fluoro-4,6-dimethylbenzoic acid.
Reduction: 2-Fluoro-4,6-dimethylbenzyl alcohol.
Substitution: 2-Methoxy-4,6-dimethylbenzaldehyde.
Scientific Research Applications
2-Fluoro-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehydes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-dimethylbenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and interaction with enzymes and receptors, potentially enhancing its biological activity .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluoro-2,6-dimethylbenzaldehyde
- 2,6-Dimethylbenzaldehyde
Comparison: 2-Fluoro-4,6-dimethylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to 2-Fluorobenzaldehyde, the additional methyl groups in this compound can provide steric hindrance, affecting its interaction with other molecules. Similarly, the presence of the fluorine atom distinguishes it from 2,6-Dimethylbenzaldehyde, potentially enhancing its electron-withdrawing effects and altering its reactivity in substitution reactions .
Properties
IUPAC Name |
2-fluoro-4,6-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APACGCJWLVNAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60665492 |
Source
|
Record name | 2-Fluoro-4,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-37-8 |
Source
|
Record name | 2-Fluoro-4,6-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60665492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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